molecular formula C11H9NO2 B1587387 Methyl quinoline-4-carboxylate CAS No. 21233-61-4

Methyl quinoline-4-carboxylate

Cat. No.: B1587387
CAS No.: 21233-61-4
M. Wt: 187.19 g/mol
InChI Key: KPZUGRPXEZGEGE-UHFFFAOYSA-N
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Description

Methyl quinoline-4-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound is characterized by a carboxylate group at the fourth position of the quinoline ring and a methyl ester group. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl quinoline-4-carboxylate can be synthesized through various methods, including:

    Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.

    Pfitzinger Reaction: This reaction involves the condensation of isatin with a ketone in an alkaline medium.

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used .

Chemical Reactions Analysis

Types of Reactions: Methyl quinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinoline-4-carboxylic acid.

    Reduction: Quinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Methyl quinoline-4-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-6-7-12-10-5-3-2-4-8(9)10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZUGRPXEZGEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388240
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21233-61-4
Record name methyl quinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.5 ml) was added dropwise, under argon to a cooled, stirring slurry of 4-quinolinecarboxylic acid (5.32 g) in methanol (120 ml) maintaining an internal temperature of 0 to −5° C. Once addition was complete the reaction mixture was heated at reflux for 16 h. After cooling to ambient temperature the volatiles were removed at reduced pressure and the residue partitioned between saturated aqueous sodium bicarbonate and diethyl ether. The organic phase was washed with brine, dried (Na2SO4) and the solvent removed at reduced pressure to give the title compound as a pale yellow oil (4.82 g).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.32 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural insights can be derived from the studies regarding the coordination behavior of HMCA with metal ions?

A1: The studies reveal that HMCA acts as a bidentate ligand, coordinating to metal ions like cobalt [, ] and copper [] through its oxygen atoms from the hydroxyl and carboxylate groups. This coordination mode leads to the formation of stable metal complexes with distinct geometries. For instance, in the presence of bipyridine and water molecules, HMCA forms a mononuclear cobalt complex with a distorted octahedral geometry around the cobalt center []. In contrast, with phenanthroline, a dinuclear cobalt complex is formed where two cobalt centers are bridged by two HMCA ligands [].

Q2: How do the optical properties of the metal complexes differ from the free HMCA ligand and what is the underlying reason for this difference?

A2: The cobalt complexes exhibit blue emission bands around 449 nm in their solid-state photoluminescence spectra []. This contrasts with the emission properties of the free HMCA ligand, suggesting that complexation with the cobalt ion significantly alters the electronic structure and excited-state properties. Time-dependent density functional theory (TD-DFT) calculations attribute these emissions to ligand-to-ligand charge transfer (LLCT) transitions within the complexes []. This difference in optical behavior highlights the potential of these complexes in luminescent applications.

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